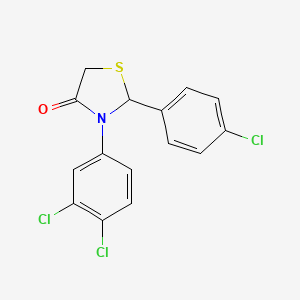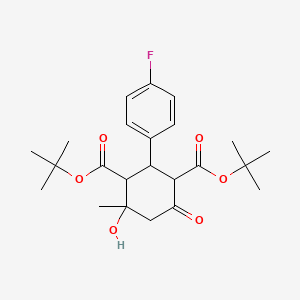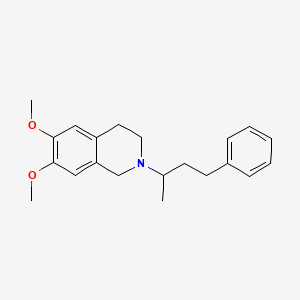![molecular formula C11H16BrNO2 B5251673 [1-[(5-Bromofuran-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B5251673.png)
[1-[(5-Bromofuran-2-yl)methyl]piperidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(5-Bromofuran-2-yl)methyl]piperidin-2-yl]methanol: is a chemical compound with the molecular formula C11H16BrNO2 It is characterized by the presence of a bromofuran ring attached to a piperidine moiety, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(5-Bromofuran-2-yl)methyl]piperidin-2-yl]methanol typically involves the following steps:
Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromofuran. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Formation of Piperidine Derivative: The next step involves the reaction of 5-bromofuran with piperidine to form the corresponding piperidine derivative. This reaction is typically carried out under reflux conditions in the presence of a base such as sodium hydride.
Introduction of Methanol Group: The final step involves the introduction of the methanol group to the piperidine derivative. This can be achieved through a reduction reaction using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be used to modify the bromofuran ring or the piperidine moiety.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or reduced derivatives.
Substitution: Formation of substituted furan derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-[(5-Bromofuran-2-yl)methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of [1-[(5-Bromofuran-2-yl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. The bromofuran ring and piperidine moiety allow it to bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
[1-[(5-Chlorofuran-2-yl)methyl]piperidin-2-yl]methanol: Similar structure but with a chlorine atom instead of bromine.
[1-[(5-Methylfuran-2-yl)methyl]piperidin-2-yl]methanol: Similar structure but with a methyl group instead of bromine.
[1-[(5-Nitrofuran-2-yl)methyl]piperidin-2-yl]methanol: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in [1-[(5-Bromofuran-2-yl)methyl]piperidin-2-yl]methanol imparts unique chemical and biological properties. Bromine’s electronegativity and size can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
特性
IUPAC Name |
[1-[(5-bromofuran-2-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-11-5-4-10(15-11)7-13-6-2-1-3-9(13)8-14/h4-5,9,14H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFGIRJHMOWNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl 5-({[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}amino)isophthalate](/img/structure/B5251591.png)
![2-ethyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5251593.png)
![N-(4-{N-[(4-tert-butylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5251594.png)

![2-chloro-5-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5251600.png)

![3-(4-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5251614.png)
![(2E)-3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5251619.png)

![5-[6-(1-azepanyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5251634.png)
![4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-CHLOROPHENYL 4-METHOXYBENZOATE](/img/structure/B5251635.png)
![2-{[(4-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5251649.png)

![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5251671.png)
